2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCHDGJZMDTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It interacts with enzymes such as Mycobacterium tuberculosis strain, demonstrating potent anti-tubercular activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting the normal functioning of the nervous system. Additionally, it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, leading to changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of key metabolites and impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, its localization to the nucleus can impact gene expression and DNA replication.
Biological Activity
The compound 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Structural Overview
The compound features a unique arrangement of heteroatoms, including nitrogen and sulfur, which contributes to its reactivity and interaction with biological systems. The presence of both imidazole and pyrazole rings enhances its potential for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of bacteria, indicating strong antibacterial potential. Moreover, these compounds have shown effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections.
Anti-inflammatory Effects
The anti-inflammatory properties of related pyrazole derivatives have been extensively studied. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. The selective inhibition of COX-2 has been linked to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX-2 inhibition |
Case Study 1: Anticancer Activity
A study conducted on a series of imidazo[1,2-b]pyrazole derivatives revealed that compound 7b exhibited potent anticancer activity against various cancer cell lines. The study demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of pyrazole derivatives, it was found that the compound significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted the potential use of this compound in treating biofilm-associated infections, which are notoriously difficult to manage.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of imidazo[1,2-b]pyrazole derivatives. For example, introducing different substituents at specific positions on the ring system can lead to improved potency against targeted diseases.
Moreover, ongoing research is exploring the pharmacokinetics and bioavailability of these compounds to better understand their therapeutic potential in clinical settings.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neurological Applications
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The following general synthetic route has been outlined:
-
Formation of Imidazo[1,2-b]pyrazole Core :
- The initial step involves the condensation of thiophene with appropriate pyrazole precursors under acidic conditions to form the imidazo core.
-
Introduction of Acetonitrile Group :
- Subsequent reaction with acetonitrile can be achieved through nucleophilic substitution or addition reactions facilitated by activating agents such as bases or Lewis acids.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several imidazo[1,2-b]pyrazole derivatives, it was found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
